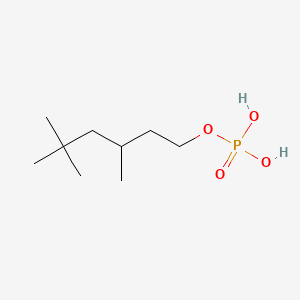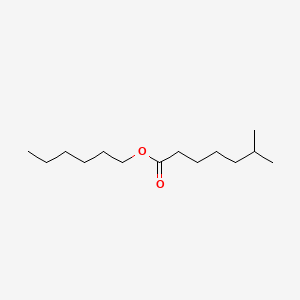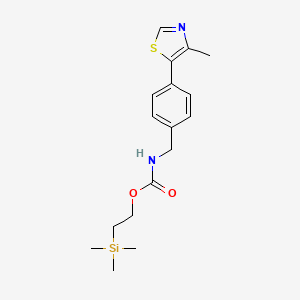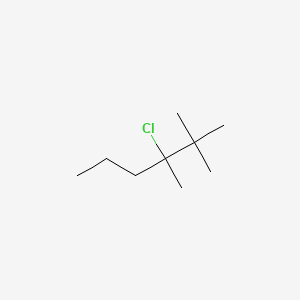
3-Chloro-2,2,3-trimethyl-hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2,2,3-trimethyl-hexane is an organic compound belonging to the class of alkanes It is a branched alkane with a chlorine atom attached to the third carbon of the hexane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Chloro-2,2,3-trimethyl-hexane can be synthesized through the chlorination of 2,2,3-trimethyl-hexane. The reaction typically involves the use of chlorine gas (Cl₂) under controlled conditions, such as in the presence of ultraviolet light or a radical initiator, to facilitate the substitution of a hydrogen atom with a chlorine atom on the hexane chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes where the reaction conditions are optimized for yield and purity. This includes controlling the temperature, pressure, and concentration of reactants to ensure efficient chlorination.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2,2,3-trimethyl-hexane primarily undergoes substitution reactions due to the presence of the chlorine atom. It can also participate in elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻). These reactions typically occur under basic conditions.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used to induce elimination, resulting in the formation of alkenes.
Major Products
Substitution: The major products are typically alcohols or ethers, depending on the nucleophile used.
Elimination: The major product is an alkene, such as 2,2,3-trimethyl-1-hexene.
Applications De Recherche Scientifique
3-Chloro-2,2,3-trimethyl-hexane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of halogenated alkanes with biological systems.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-2,2,3-trimethyl-hexane in chemical reactions involves the formation of a carbocation intermediate during substitution reactions. The chlorine atom, being electronegative, can stabilize the carbocation, facilitating the reaction. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of a chloride ion.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3-Trimethyl-hexane: Lacks the chlorine atom, making it less reactive in substitution reactions.
3-Chloro-2,2-dimethyl-pentane: Similar structure but with a shorter carbon chain.
3-Chloro-2,2,4-trimethyl-pentane: Similar structure but with different branching.
Uniqueness
3-Chloro-2,2,3-trimethyl-hexane is unique due to its specific branching and the position of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
102449-95-6 |
|---|---|
Formule moléculaire |
C9H19Cl |
Poids moléculaire |
162.70 g/mol |
Nom IUPAC |
3-chloro-2,2,3-trimethylhexane |
InChI |
InChI=1S/C9H19Cl/c1-6-7-9(5,10)8(2,3)4/h6-7H2,1-5H3 |
Clé InChI |
QJQYBBVCLQUTIQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(C(C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


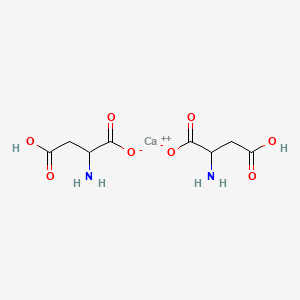
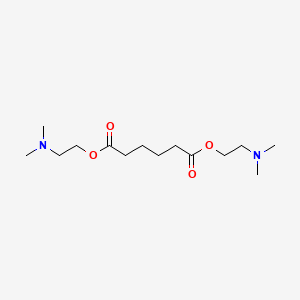
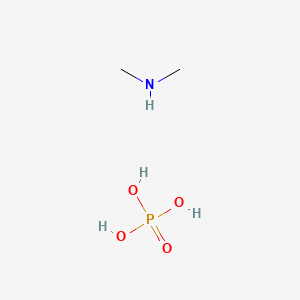

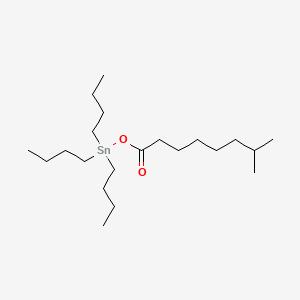
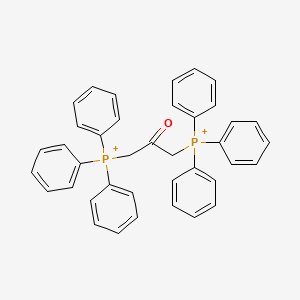
![4-[4-Methyl-2-(piperazin-1-ylmethyl)phenyl]morpholine](/img/structure/B12649151.png)
